3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(3-Acetylphenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C17H17NO4 This compound features a bicyclic structure with a carbamoyl group and an acetylphenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be synthesized through Diels-Alder reactions involving cyclopentadiene and maleic anhydride. The resulting product is then subjected to further functionalization to introduce the carbamoyl and acetylphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, improved reaction conditions, and purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas like anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of 3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound shares the bicyclic core but has different functional groups.
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure with a carbamoyl group but lacks the acetylphenyl group.
3-([(3,4-Dichlorophenyl)amino]carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another derivative with different substituents on the bicyclic core.
Uniqueness
What sets 3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart is the presence of both the carbamoyl and acetylphenyl groups, which confer unique chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-9(19)10-3-2-4-13(8-10)18-16(20)14-11-5-6-12(7-11)15(14)17(21)22/h2-6,8,11-12,14-15H,7H2,1H3,(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGPPJSEUIRJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786813 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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